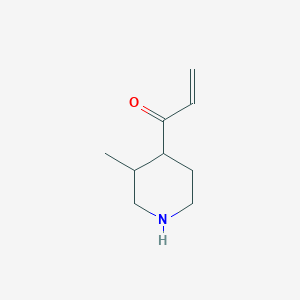

1-(3-Methylpiperidin-4-yl)prop-2-en-1-one

Description

Properties

Molecular Formula |

C9H15NO |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

1-(3-methylpiperidin-4-yl)prop-2-en-1-one |

InChI |

InChI=1S/C9H15NO/c1-3-9(11)8-4-5-10-6-7(8)2/h3,7-8,10H,1,4-6H2,2H3 |

InChI Key |

SYWOKIFZKRNWCS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCCC1C(=O)C=C |

Origin of Product |

United States |

Preparation Methods

Transfer Hydrogenation and Methylation of Piperidine Derivatives

A key step in preparing methyl-substituted piperidines involves transfer hydrogenation of piperidine-4-carboxylic acid derivatives using formaldehyde as a methyl source. This method employs a palladium or platinum catalyst (e.g., palladium on charcoal) under mild heating (90–95 °C) and acidic aqueous conditions (formic acid) to convert piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid, which can be further processed into substituted piperidines.

| Parameter | Conditions | Notes |

|---|---|---|

| Catalyst | Pd/C or Pt catalyst | 5–20% loading |

| Methylating agent | Formaldehyde | Ambient pressure |

| Solvent | Water and acid (formic acid) | Facilitates transfer hydrogenation |

| Temperature | 90–95 °C | Heated from ambient temperature |

| Reaction time | Several hours | Monitored by TLC or HPLC |

This approach allows selective methylation at the nitrogen, which is crucial for the synthesis of 3-methyl-substituted piperidines.

Reduction of Piperidine Precursors

Lithium aluminum hydride (LiAlH4) reduction of N-protected piperidinepropionic acid derivatives is an effective method to obtain 3-(1-methylpiperidin-4-yl)propan-1-ol, an important intermediate. The reaction is conducted in tetrahydrofuran (THF) under reflux, followed by careful quenching and purification steps to yield the desired alcohol with near-quantitative yield.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reduction | LiAlH4 in THF, reflux for 3 hours | 100 | Followed by quenching with water and NaOH |

| Purification | Filtration and chromatography | — | Yellow oil obtained |

This alcohol intermediate can be further functionalized to introduce the α,β-unsaturated ketone group.

Alternative Synthetic Routes and Catalytic Hydrogenation

Hydrogenation reactions using rhodium or palladium catalysts on charcoal under elevated hydrogen pressure (up to 300 psi) and moderate temperatures (20–50 °C) have been employed to selectively reduce intermediates or to facilitate methylation steps in the piperidine ring. These catalytic methods provide high yields and operational simplicity.

| Catalyst | Conditions | Outcome |

|---|---|---|

| 5% Rhodium on charcoal | 300 psi H2, 50 °C, aqueous medium | High conversion to methylated piperidine derivatives |

| 20% Pd/C | 15 psi H2, 45–55 °C, methanol solvent | Efficient hydrogenation of benzyl-protected intermediates |

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents & Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|---|

| 1 | Transfer hydrogenation | Piperidine-4-carboxylic acid | Formaldehyde, Pd/C, formic acid, 90–95 °C | 1-Methylpiperidine-4-carboxylic acid | High (not specified) |

| 2 | Reduction | N-BOC-4-piperidinepropionic acid | LiAlH4, THF, reflux | 3-(1-Methylpiperidin-4-yl)propan-1-ol | 100 |

| 3 | Acylation | 3-(1-Methylpiperidin-4-yl)propan-1-ol | Acryloyl chloride, NaHCO3, THF/H2O, 0–5 °C | This compound (crude) | Not specified |

| 4 | Catalytic hydrogenation | Benzyl-protected intermediates | Pd/C or Rh/C, H2, 20–50 °C | Deprotected or methylated piperidine derivatives | High |

Research Findings and Considerations

- The use of transfer hydrogenation with formaldehyde and palladium catalysts provides a mild and selective method for N-methylation of piperidine derivatives without requiring gaseous hydrogen, enhancing safety and operational convenience.

- LiAlH4 reduction of protected piperidinepropionic acid derivatives is highly efficient, yielding alcohol intermediates critical for further functionalization.

- Acylation with acryloyl chloride under controlled low temperature and basic conditions ensures selective formation of the α,β-unsaturated ketone moiety with minimal side reactions.

- Catalytic hydrogenation steps are versatile and can be adapted to various intermediates, enabling selective reduction or deprotection as needed.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylpiperidin-4-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-Methylpiperidin-4-yl)prop-2-en-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methylpiperidin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine Derivatives

1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one ()

- Key Differences : The hydroxymethyl group at position 4 increases hydrophilicity compared to the 3-methyl group in the target compound. This substitution may alter solubility and metabolic stability.

1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one ()

- Key Differences: The acetyl and ethyl substituents, along with methoxyphenyl groups, create a more complex steric environment. The absence of the conjugated enone reduces electronic delocalization.

- Biological Relevance: Such derivatives exhibit antimicrobial and anti-inflammatory activities, suggesting that the target compound’s enone group could amplify similar effects .

Chalcone Derivatives

(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one ()

- Key Differences: The fluorophenyl and phenyl substituents create a planar chalcone structure, whereas the target compound’s 3-methylpiperidine introduces a non-planar, three-dimensional geometry.

- Structural Impact : Dihedral angles between aromatic rings in fluorophenyl chalcones range from 7.14° to 56.26°, influencing packing in crystal lattices and intermolecular interactions .

1-[4-(Methylsulfonyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-en-1-one ()

- Activity Correlation : Electron-withdrawing groups (e.g., Cl, SO2Me) improve enzyme inhibition, suggesting that the 3-methylpiperidine’s electron-donating nature may reduce COX-2 affinity .

Hybrid Piperidine-Chalcone Compounds

(E)-1-(2-(Piperidin-1-yl)quinolin-3-yl)prop-2-en-1-one ()

- Key Differences: The quinoline-piperidine hybrid structure enables π-π stacking and hydrogen bonding, critical for antibacterial and antiviral activity.

Biological Activity

1-(3-Methylpiperidin-4-yl)prop-2-en-1-one is an organic compound characterized by its unique structure, which includes a piperidine ring and an enone functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a prop-2-en-1-one moiety that contributes to its reactivity and potential biological properties. The piperidine ring, a six-membered nitrogen-containing heterocycle, is known for its presence in various pharmacologically active compounds.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits significant antimicrobial and antiviral activities. Preliminary studies suggest that it may inhibit the growth of certain pathogens, which could be attributed to its ability to disrupt cellular processes essential for pathogen survival.

Anticancer Potential

The compound has shown promise in anticancer research, particularly through its effects on metabolic pathways crucial for cancer cell proliferation. Studies suggest that it may inhibit specific enzymes or receptors involved in glycolysis, potentially leading to reduced energy supply to cancer cells and subsequent inhibition of their growth.

The precise mechanisms of action for this compound are still under investigation. However, it is hypothesized that the compound interacts with various biological systems, affecting cellular processes such as apoptosis and metabolic regulation. For instance, it may increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins in cancer cell lines .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds. Below is a summary table highlighting some related compounds and their unique aspects:

| Compound Name | Structure Feature | Unique Aspect |

|---|---|---|

| 1-(3-Amino-piperidin-4-yl)prop-2-en-1-one | Contains an amino group | Potentially different biological activity |

| 1-(3-Methoxy-piperidin-4-yl)prop-2-en-1-one | Contains a methoxy group | May exhibit different solubility characteristics |

| 3-(4-Methyl-piperidinyl)-prop-2-en-1-one | Different substituent | Altered pharmacokinetics |

Case Studies

Several studies have explored the biological effects of this compound. For example, one study demonstrated that treatment with this compound led to significant inhibition of cell viability in specific cancer cell lines, suggesting its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.